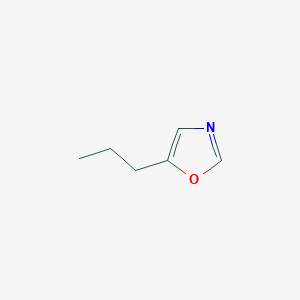![molecular formula C8H9ClN2O2S B13149199 6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a chlorine atom at position 6, an ethylsulfanyl group at position 2, and a carboxylic acid group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethyl mercaptan in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Esterification and Amidation: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), and reducing agents like lithium aluminum hydride (LiAlH4).
Esterification and Amidation: Alcohols or amines, catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC), and solvents like dichloromethane or toluene.
Major Products Formed
Substitution Reactions: Various substituted pyrimidine derivatives.
Oxidation and Reduction: Sulfoxides, sulfones, and thiols.
Esterification and Amidation: Esters and amides of the pyrimidine carboxylic acid.
Applications De Recherche Scientifique
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the ethylsulfanyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical modifications allows for the fine-tuning of its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thio-containing Pyrimidines: Compounds with a sulfur atom at position 2, such as 2-thiopyrimidine derivatives, exhibit similar chemical properties and biological activities.
Pyrimidine-4-carboxylic Acids:
Uniqueness
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid is unique due to the combination of its chlorine, ethylsulfanyl, and carboxylic acid groups. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9ClN2O2S |
|---|---|
Poids moléculaire |
232.69 g/mol |
Nom IUPAC |
6-chloro-2-(ethylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-14-4-7-10-5(8(12)13)3-6(9)11-7/h3H,2,4H2,1H3,(H,12,13) |
Clé InChI |
HBJRLDQBNIQHRY-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=NC(=CC(=N1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


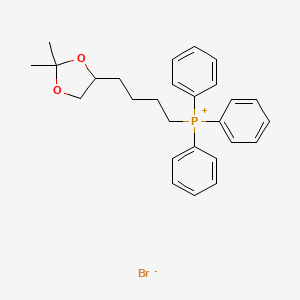
![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
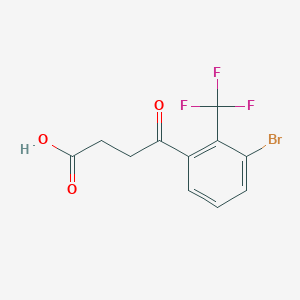
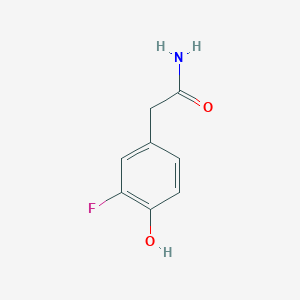
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
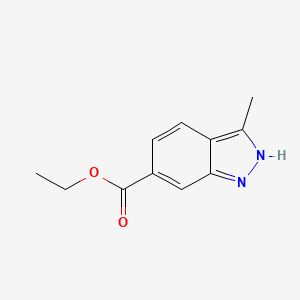
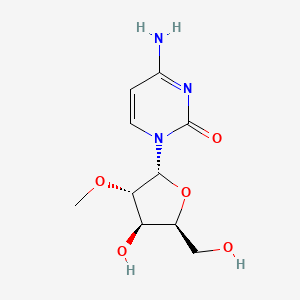
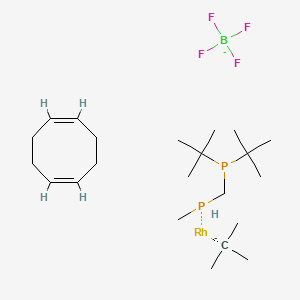
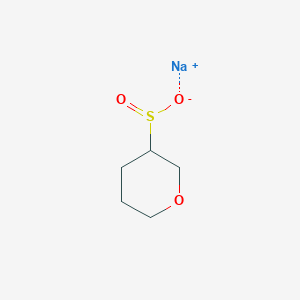
![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
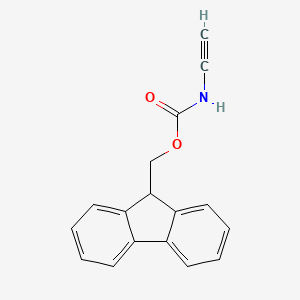
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)

